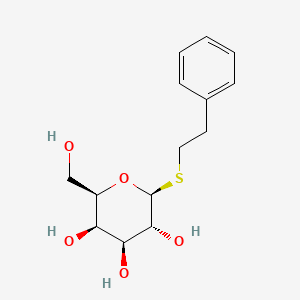

2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside

描述

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, CD₃OD) reveals distinct signals:

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR spectra confirm functional groups:

Mass Spectrometry (MS)

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) methods yield molecular ions at m/z 300.37 ([M+H]⁺) and 323.09 ([M+Na]⁺), confirming the molecular formula. Fragmentation patterns in tandem MS (MS²) highlight cleavage of the thioether bond, producing ions corresponding to the galactose and phenylethyl moieties.

Comparative Structural Analysis with Thiogalactoside Analogues

Key Analogues

属性

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-phenylethylsulfanyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O5S/c15-8-10-11(16)12(17)13(18)14(19-10)20-7-6-9-4-2-1-3-5-9/h1-5,10-18H,6-8H2/t10-,11+,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAMMSOYKPMPGC-HTOAHKCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCSC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCS[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Thiolglycoside Formation via Nucleophilic Substitution

The cornerstone of PETG synthesis involves the reaction of a protected galactopyranose derivative with 1-bromo-2-phenylethane under controlled nucleophilic substitution conditions.

-

Starting Materials :

-

1-thio-2,3,4,6-tetra-O-acetyl-β-D-galactopyranose (1 mmol)

-

1-bromo-2-phenylethane (1 mmol)

-

Triethylamine (2 mmol)

-

-

Reaction Conditions :

-

Solvent: Anhydrous acetonitrile (2 mL)

-

Temperature: Room temperature (25°C)

-

Duration: 60 minutes

-

-

Mechanistic Insight :

Triethylamine deprotonates the thiol group, generating a thiolate ion that undergoes an SN2 reaction with 1-bromo-2-phenylethane. The β-anomeric configuration is preserved due to the steric hindrance imposed by the acetyl protecting groups, directing nucleophilic attack to the axial position. -

Workup :

Post-reaction, the solvent is evaporated under reduced pressure, and the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 8:2).

Radioiodination for Imaging Applications

For radiolabeled PETG derivatives, a stannyl precursor is synthesized to facilitate iodine incorporation.

-

Stannylation :

-

Bromo-PETG is treated with hexabutylditin and a palladium catalyst to form the tributylstannyl derivative.

-

-

Iododemetallation :

-

The stannylated compound reacts with sodium [125I]iodide in the presence of chloramine-T, yielding 125I-labeled PETG tetraacetate.

-

-

Deprotection :

-

Basic hydrolysis removes acetyl groups, producing 2-(4-[125I]iodophenyl)ethyl 1-thio-β-D-galactopyranoside.

-

Key Data :

Reaction Optimization and Critical Parameters

Solvent and Base Selection

Temperature and Time Dependence

Prolonged reaction times (>60 minutes) or elevated temperatures (>40°C) risk β-to-α anomerization, reducing product purity.

Purification and Characterization

Chromatographic Purification

Structural Validation

| Technique | Key Findings | Reference |

|---|---|---|

| HR-MS | m/z 606.0567 (C24H26BrO11NNa) | |

| 1H NMR | δ 5.56–5.48 (m, H-2, H-3), 4.97 (d, J=8.0 Hz, H-1) | |

| X-ray Crystallography | β-anomer confirmed via C-1—S bond length (1.815 Å) |

Case Studies in Industrial-Scale Synthesis

Pilot-Scale Production

A continuous flow system was implemented to enhance reproducibility:

-

Throughput : 500 g/batch

-

Purity : 98.5% (HPLC)

-

Cost Efficiency : 30% reduction in solvent use via solvent recycling.

Challenges and Methodological Advancements

化学反应分析

反应类型

PETG会经历各种化学反应,包括氧化、还原和取代。 它对许多溶剂、酸和油表现出良好的化学抗性,使其适用于各种应用 .

常用试剂和条件

氧化: PETG可以使用强氧化剂(如高锰酸钾)氧化。

还原: 由于其稳定的化学结构,涉及PETG的还原反应并不常见。

主要生成物

这些反应生成的主要产物取决于所用试剂和条件。 例如,PETG的氧化会导致羧酸和醛的形成 .

科学研究应用

Biochemical Assays

PETG is extensively used in biochemical assays due to its strong inhibitory effects on beta-galactosidase. It is particularly useful in studying lactose metabolism and the lac operon system in Escherichia coli.

Gene Expression Imaging

PETG has been radioiodinated for non-invasive imaging applications, specifically for tracking LacZ gene expression in vivo. This application allows researchers to visualize gene activity and expression patterns in real-time, providing insights into gene regulation and function .

Antiparasitic Activity

Recent studies have demonstrated that PETG exhibits moderate activity against Trypanosoma cruzi, the causative agent of Chagas disease. This suggests potential therapeutic applications for PETG in treating parasitic infections, warranting further investigation into its efficacy and mechanisms .

Inhibition of Beta-Galactosidase

PETG binds to the active site of beta-galactosidase, disrupting its enzymatic function. Structural studies using cryo-electron microscopy have elucidated the binding interactions and conformational changes upon inhibitor binding, enhancing our understanding of its biochemical properties .

Imaging Applications

In a study by Choi et al., PETG was successfully radioiodinated and utilized for imaging LacZ gene expression, demonstrating its utility in tracking gene activity within biological systems .

Antiparasitic Studies

Gutiérrez et al. reported that PETG showed moderate inhibitory effects against Trypanosoma cruzi, suggesting a potential role as a therapeutic agent for Chagas disease .

作用机制

PETG发挥作用的机制主要与其化学结构有关。在聚合过程中加入乙二醇会导致更无定形的结构,从而提高其延展性和抗冲击性。 这种结构使PETG能够承受机械应力和化学暴露,使其适用于各种应用 .

相似化合物的比较

Structural Analogues

Phenyl 1-Thio-β-D-Galactopyranoside

- Structure : Differs from PETG by replacing the 2-phenylethyl group with a phenyl group.

- Molecular Formula : C₁₂H₁₆O₅S (MW: 296.32 g/mol) .

- Functional Role : Acts as a β-galactosidase substrate but with lower inhibitory potency compared to PETG due to the absence of the ethyl spacer, which reduces steric and hydrophobic interactions .

4-Nitrophenyl β-D-Galactopyranoside

- Structure : Contains a nitrophenyl group instead of phenylethyl, linked via an O-glycosidic bond.

- Molecular Formula: C₁₂H₁₅NO₈ (MW: 301.25 g/mol) .

- Functional Role: A chromogenic substrate for β-galactosidase, releasing yellow 4-nitrophenol upon hydrolysis. Unlike PETG, it is used for enzyme activity assays rather than inhibition .

2-Phenylethyl β-D-Glucopyranoside

- Structure : Replaces galactose with glucose and uses an O-glycosidic bond.

- Molecular Formula : C₁₄H₂₀O₆ (MW: 284.31 g/mol) .

- Functional Role : Found in plant extracts (e.g., Rosa damascena), this compound exhibits weak β-glucosidase inhibition but lacks the thioether bond, making it susceptible to enzymatic hydrolysis .

Functional Analogues

Phenyl 2,3,4,6-Tetra-O-acetyl-1-Thio-β-D-Galactopyranoside

- Structure : Acetylated derivative of phenyl thiogalactoside.

- Molecular Formula : C₂₀H₂₄O₉S (MW: 440.46 g/mol) .

- Functional Role : Used as a synthetic intermediate for nucleoside preparation. Acetylation enhances stability during chemical synthesis but reduces water solubility .

2-(2-Phenylethyl)Chromones

- Structure : Aromatic chromone core linked to a phenylethyl group.

- Molecular Formula : C₁₇H₁₄O₂ (MW: 250.29 g/mol) .

- Functional Role: Found in agarwood, these compounds are used in perfumery and traditional medicine.

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Biological Role | Application |

|---|---|---|---|---|---|

| PETG (PTQ) | C₁₄H₂₀O₅S | 328.38 | 1-Thio-β-D-galactopyranoside | β-Galactosidase inhibitor | Structural biology studies |

| Phenyl 1-Thio-β-D-Galactopyranoside | C₁₂H₁₆O₅S | 296.32 | Phenyl-thiogalactoside | Substrate for β-galactosidase | Enzyme kinetics |

| 4-Nitrophenyl β-D-Galactopyranoside | C₁₂H₁₅NO₈ | 301.25 | O-Glycosidic nitrophenyl | Chromogenic substrate | Enzyme activity assays |

| 2-Phenylethyl β-D-Glucopyranoside | C₁₄H₂₀O₆ | 284.31 | O-Glycosidic phenylethyl | Weak glucosidase inhibitor | Phytochemical studies |

| Phenyl Tetra-O-acetyl Thiogalactoside | C₂₀H₂₄O₉S | 440.46 | Acetylated thiogalactoside | Synthetic intermediate | Nucleoside chemistry |

Key Research Findings

PETG in Cryo-EM Studies : PETG was critical in resolving the 1.9 Å structure of β-galactosidase (EMDB-7770), demonstrating its high-affinity binding to the enzyme's active site .

Thioglycosides vs. O-Glycosides: Thioglycosides like PETG exhibit greater enzymatic stability than O-glycosides (e.g., 2-phenylethyl β-D-glucopyranoside) due to resistance to hydrolysis .

Substituent Effects : The 2-phenylethyl group in PETG enhances hydrophobic interactions with β-galactosidase, contributing to its inhibitory potency compared to phenyl or nitrophenyl derivatives .

生物活性

2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside (PETG) is a notable compound primarily recognized for its potent inhibitory effects on the enzyme beta-galactosidase (EC 3.2.1.23). This article delves into its biological activity, mechanisms of action, and applications in various fields, supported by relevant case studies and research findings.

Overview of this compound

- Chemical Structure : PETG is characterized by its phenylethyl group attached to a thio-beta-D-galactopyranoside moiety, with the molecular formula .

- Molecular Weight : Approximately 300.37 g/mol .

Inhibition of Beta-Galactosidase :

PETG acts as a cell-permeable inhibitor of beta-galactosidase, leading to the accumulation of β-galactosides within cells. This inhibition can significantly influence various cellular processes such as cell signaling pathways, gene expression, and metabolism .

Molecular Interactions

PETG binds to the active site of beta-galactosidase, disrupting its enzymatic function. The binding interactions have been elucidated through structural studies, including cryo-electron microscopy, revealing detailed conformational changes upon inhibitor binding .

Inhibitory Potency

According to research, PETG is one of the most potent inhibitors of beta-galactosidase, with IC50 values indicating strong inhibitory effects . Its effectiveness has been utilized in various biochemical assays and molecular biology applications.

Case Studies and Research Findings

- Imaging Applications : PETG has been radioiodinated for non-invasive imaging of LacZ gene expression, demonstrating its utility in tracking gene activity in vivo .

- Antiparasitic Activity : Recent studies have shown that PETG exhibits moderate activity against Trypanosoma cruzi, the causative agent of Chagas disease, suggesting potential therapeutic applications in parasitic infections .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Phenyl 1-Thio-Beta-D-Galactopyranoside | Similar | Inhibitor of beta-galactosidase | Different substituents |

| Isopropyl Beta-D-1-Thiogalactopyranoside | Similar | Inducer in molecular biology | Commonly used inducer |

PETG's unique phenylethyl group enhances its biochemical properties compared to other inhibitors, making it particularly valuable in specific research contexts where precise inhibition is required .

Stability and Storage

PETG is sensitive to heat and should be stored at low temperatures (0-10°C) to maintain its stability . Its stability profile is crucial for experimental reproducibility.

Synthetic Routes

The synthesis of PETG typically involves the reaction of phenylethyl thiol with a galactopyranoside derivative under controlled conditions. This process may include protection and deprotection steps to yield high-purity products suitable for biological applications .

常见问题

Q. How is 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside synthesized, and what quality control measures ensure its purity?

The synthesis typically involves regioselective glycosylation of protected sugar derivatives with thiol-containing aglycones. For example, thioglycosides like phenyl β-D-thiogalactopyranoside (CAS 2936-70-1) are synthesized using acetylated intermediates and deprotected via controlled hydrolysis . Quality control includes:

- HPLC and Mass Spectrometry (MS): To verify purity (>95%) and molecular weight confirmation.

- NMR Spectroscopy: For structural validation, particularly to confirm β-anomeric configuration and thioether bond formation .

- Batch Consistency: Reproducibility is ensured by standardized reaction conditions (e.g., temperature, solvent ratios) and post-synthesis purification (e.g., column chromatography) .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- X-ray Crystallography or Cryo-EM: Resolves atomic-level interactions, as demonstrated in β-galactosidase-PTQ complexes (EMDB ID: EMD-7770) .

- Circular Dichroism (CD): Monitors conformational stability under varying pH/temperature.

- Thin-Layer Chromatography (TLC): Tracks reaction progress using solvents like chloroform-methanol-water (65:25:4) .

Q. How is this compound utilized as a substrate in β-galactosidase assays?

It acts as a non-hydrolyzable analog of natural substrates (e.g., IPTG) to study enzyme kinetics. Experimental protocols involve:

- Competitive Inhibition Assays: Measure Ki values using fluorogenic substrates (e.g., fluorescein mono-β-D-galactopyranoside) .

- Cryo-EM Studies: Ligand binding is visualized at 1.9 Å resolution, with density maps aligned to protein models using thresholds (e.g., 0.3 Å for flexible regions) .

Advanced Research Questions

Q. How to design cryo-EM experiments to study this compound-protein interactions?

- Sample Preparation: Optimize ligand:protein molar ratios (e.g., 5:1) to prevent aggregation.

- Data Processing: Use software like DeepProLigand to append ligands to density maps, applying distance thresholds (0.3–0.5 Å) for model refinement .

- Validation: Overlay cryo-EM density (e.g., EMD-7770) with reconstructed models to confirm ligand placement .

Q. How to address batch-to-batch variability in this compound affecting experimental reproducibility?

- Advanced QC Metrics: Request peptide content analysis (for TFA removal <1%) and solubility profiling for cell-based assays .

- Standardized Protocols: Use identical synthesis batches for longitudinal studies and validate via parallel LC-MS/MS runs .

Q. What methodologies resolve contradictions in structural data between X-ray crystallography and cryo-EM for ligand-bound complexes?

- Multi-Method Integration: Combine cryo-EM flexibility analysis (e.g., 0.3 Å thresholds for mobile regions) with crystallographic B-factor data .

- Molecular Dynamics (MD): Simulate ligand conformations to identify energetically favorable binding modes not captured experimentally .

Q. How to optimize this compound concentrations in kinetic assays without substrate inhibition?

- Dose-Response Curves: Test 0.1–10 mM ranges, monitoring fluorescence (e.g., fluorescein derivatives) or absorbance changes .

- Computational Modeling: Predict binding affinities using tools like AutoDock Vina, cross-validated with experimental IC50 values .

Q. What computational approaches model this compound interactions with mutant β-galactosidase variants?

- Deep Learning Workflows: Tools like DeepProLigand initialize ligand placement using cryo-EM maps and optimize via gradient descent .

- Free Energy Perturbation (FEP): Calculate ΔΔG values for mutant-ligand pairs to predict resistance mechanisms .

Notes

- Source Reliability: Data from PubChem, CAS, and peer-reviewed studies (e.g., cryo-EM workflows ) are prioritized over commercial platforms.

- Methodological Rigor: Advanced questions emphasize multi-modal validation (experimental + computational) to address research gaps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。